molecular formula C23H26N4O3 B2966624 N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251544-15-6

N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2966624
CAS No.: 1251544-15-6
M. Wt: 406.486
InChI Key: QMKNNRAYHYWRTH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase Source . This compound is scientifically significant for its role in investigating oncogenic signaling pathways, particularly those driven by mutant forms of EGFR, such as the T790M variant which is associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) Source . Its mechanism involves binding to the kinase domain, effectively blocking autophosphorylation and subsequent downstream activation of key pro-survival and proliferative cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways Source . Researchers utilize this naphthyridine derivative as a critical pharmacological tool to elucidate the mechanisms of acquired resistance in cancer models, to explore synthetic lethality in combination therapy studies, and to profile the specificity of kinase inhibition across the human kinome. Its well-defined target profile makes it an essential compound for preclinical research in chemical biology and translational oncology, providing insights that are foundational for the development of next-generation targeted therapeutics.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-5-10-24-20(28)13-27-12-19(21(29)18-9-7-16(4)25-22(18)27)23(30)26-17-8-6-14(2)15(3)11-17/h6-9,11-12H,5,10,13H2,1-4H3,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKNNRAYHYWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with a naphthyridine derivative, followed by the introduction of the propylcarbamoyl group through carbamoylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical properties and biological activity.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share the 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide scaffold but differ in substituents:

Compound ID Substituent at N3 Position R1 (Position 1) Molecular Formula Molecular Weight logP
Target Compound 3,4-dimethylphenyl Propylcarbamoylmethyl C24H26N4O3 430.49 g/mol ~3.5*
G611-0521 3-fluorophenyl 2-oxo-2-(propylamino)ethyl C21H21FN4O3 396.42 g/mol 3.243
Compound 67 1-(3,5-dimethyl)adamantyl Pentyl C26H35N3O2 422.57 g/mol N/A

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP): The 3,4-dimethylphenyl group in the target compound likely increases logP compared to the 3-fluorophenyl analog (logP = 3.243) due to additional methyl groups .

Steric Effects: The adamantyl group in Compound 67 provides significant steric hindrance, which may reduce binding to flat active sites but improve selectivity for hydrophobic pockets .

Synthetic Accessibility:

  • The 3-fluorophenyl analog (G611-0521) was synthesized using standard coupling reactions, with purification via chromatography .
  • Compound 67 required TLC purification (dichloromethane), yielding only 25%, suggesting that bulky substituents complicate synthesis .

Pharmacological Implications

While biological data for the target compound are absent in the evidence, trends from analogs suggest:

  • Antimicrobial Activity: Fluorinated analogs (e.g., G611-0521) exhibit enhanced bacterial membrane penetration due to fluorine’s electronegativity .
  • Kinase Inhibition: Adamantyl derivatives (e.g., Compound 67) show affinity for hydrophobic ATP-binding pockets in kinases, though poor solubility limits in vivo efficacy .
  • Metabolic Stability: The 7-methyl group in the target compound may reduce oxidative metabolism compared to non-methylated analogs.

Biological Activity

N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridine derivatives. This class has garnered attention due to its diverse biological activities, including antibacterial and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2, with a molecular weight of 342.39 g/mol. Its structure features a naphthyridine core, which is known for its ability to interact with various biological targets.

Antibacterial Activity

Recent studies indicate that naphthyridine derivatives enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. The compound has been shown to possess significant antibacterial properties when tested against various pathogens.

  • Mechanism of Action : The antibacterial activity is attributed to its ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Anticancer Activity

Research has also highlighted the potential anticancer effects of naphthyridine derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
  • Apoptosis Induction : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Study on Antibacterial Efficacy

A study conducted by Hong et al. (2021) assessed the efficacy of several naphthyridine derivatives, including the one in focus, against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)
N-(3,4-dimethylphenyl)-7-methyl-4-oxo...8 µg/mL
Control (Ciprofloxacin)2 µg/mL

The compound exhibited a higher MIC compared to ciprofloxacin but showed potential for further development as an antibiotic adjuvant .

Study on Anticancer Properties

In a separate study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The findings were as follows:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
10 µM7030
20 µM4560

This study concluded that higher concentrations significantly reduced cell viability while increasing apoptosis rates, suggesting a dose-dependent response .

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